2-Cyclopropyl-1,3-dioxoisoindoline-5-carboxylic acid
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Overview
Description
2-Cyclopropyl-1,3-dioxoisoindoline-5-carboxylic acid is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Action Environment
Environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a compound .
Preparation Methods
The synthesis of 2-Cyclopropyl-1,3-dioxoisoindoline-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropylamine with phthalic anhydride, followed by cyclization to form the isoindoline ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-Cyclopropyl-1,3-dioxoisoindoline-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-Cyclopropyl-1,3-dioxoisoindoline-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential use in developing new drugs and therapeutic agents.
Industry: The compound can be used in the production of various chemical products and intermediates.
Comparison with Similar Compounds
2-Cyclopropyl-1,3-dioxoisoindoline-5-carboxylic acid can be compared with other isoindoline derivatives, such as:
- 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid
- 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid These compounds share a similar core structure but differ in the substituents attached to the isoindoline ring. The unique cyclopropyl group in this compound may confer distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-cyclopropyl-1,3-dioxoisoindole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-10-8-4-1-6(12(16)17)5-9(8)11(15)13(10)7-2-3-7/h1,4-5,7H,2-3H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POBKDVVNFBAOBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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